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molecular formula C15H9IN2OS B8565899 2-(1-Benzothiophen-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine

2-(1-Benzothiophen-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine

Cat. No. B8565899
M. Wt: 392.22 g/mol
InChI Key: KUTGIRNNFPAKGD-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

The title compound was prepared in 51% yield from 2-(1-benzothiophen-7-yl)furo[2,3-c]pyridin-7-amine by a procedure analogous to Intermediate 10, Step B. 1H NMR (300 MHz, DMSO-d6) δ 8.20 (d, J=7.5 Hz, 1H), 8.01 (d, J=7.6 Hz, 1H), 7.95 (d, J=1.5 Hz, 2H), 7.64-7.58 (m, 2H). 7.18 (s, 1H). 6.67 (br s, 2H).
Name
2-(1-benzothiophen-7-yl)furo[2,3-c]pyridin-7-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[C:6]([C:10]3[O:19][C:13]4=[C:14]([NH2:18])[N:15]=[CH:16][CH:17]=[C:12]4[CH:11]=3)=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[I:20]C1C=NC(N)=C2OC(C3C=CC=C4C=3C=CN=C4)=CC=12>>[S:1]1[C:5]2[C:6]([C:10]3[O:19][C:13]4=[C:14]([NH2:18])[N:15]=[CH:16][C:17]([I:20])=[C:12]4[CH:11]=3)=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
2-(1-benzothiophen-7-yl)furo[2,3-c]pyridin-7-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC2=C1C(=CC=C2)C2=CC=1C(=C(N=CC1)N)O2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2C(=C(N=C1)N)OC(=C2)C2=C1C=CN=CC1=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C(=CC=C2)C2=CC=1C(=C(N=CC1I)N)O2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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